molecular formula C₁₀H₁₁D₃N₂O₅ B1140132 Thymidine-d3 CAS No. 74848-84-3

Thymidine-d3

Cat. No.: B1140132
CAS No.: 74848-84-3
M. Wt: 245.25
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Description

Thymidine-d3 is a deuterated form of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of deoxyribonucleic acid (DNA), pairing with deoxyadenosine in double-stranded DNA. The deuterium atoms in this compound replace the hydrogen atoms at specific positions, making it a valuable tool in various scientific research applications, particularly in the study of DNA synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-d3 typically involves the incorporation of deuterium atoms into the thymidine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under mild conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using chromatographic techniques to ensure the removal of any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Thymidine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form thymine, a pyrimidine base.

    Reduction: Reduction reactions can convert thymine back to this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and halogenated compounds are employed in substitution reactions.

Major Products:

    Oxidation: Thymine

    Reduction: this compound

    Substitution: Various substituted thymidine derivatives

Scientific Research Applications

Key Applications

  • DNA Synthesis Tracking
    • Thymidine-d3 is primarily used to label newly synthesized DNA in replicating cells. The incorporation of deuterium into DNA allows researchers to distinguish between newly synthesized strands and those that are pre-existing, facilitating studies on cell proliferation rates and DNA replication dynamics.
  • Enzyme Kinetics Studies
    • The compound is utilized in Isotope Ratio Mass Spectrometry (IRMS) to study the kinetics of enzymes involved in DNA synthesis. By measuring the incorporation rate of this compound into DNA products, researchers can gain insights into enzyme mechanisms and identify potential inhibitors for therapeutic development.
  • Deuterium Micromapping
    • Recent advancements have introduced deuterium micromapping, where cells are fed with this compound to measure the incorporation of isotopes into biomolecules across cellular compartments. This technique provides valuable information about tissue growth dynamics and development by mapping the spatial distribution of newly synthesized DNA within tissues.
  • Cell Cycle Regulation Studies
    • This compound plays a significant role in synchronizing cells during the S phase of the cell cycle. This synchronization is critical for experiments involving cell growth and division, allowing researchers to study the effects of various treatments on cellular processes.
  • Genetic Stability Research
    • Studies have shown that alterations in thymidine availability can influence mutation rates during cell division. This compound is employed to assess the impact of different agents on DNA synthesis rates in cultured cells, highlighting its importance in maintaining genetic stability.

Comparative Analysis with Other Compounds

CompoundStructure TypeMain ApplicationUnique Features
ThymidineNucleosideDNA synthesis trackingStandard form without isotopes
This compoundDeuteratedEnhanced tracking of DNA synthesisDistinguishable isotopes for accuracy
2-[11C]thymidineRadiolabeledPET imaging for cellular proliferationUsed as a tracer in imaging studies

Case Studies

1. Neurogenesis Tracking in Glioblastoma Patients

  • In a study by Steinhauser et al., two glioblastoma patients were infused with this compound to investigate neurogenesis in the adult brain. The research utilized multiple-isotope imaging mass spectrometry (MIMS) to quantify the incorporation of this compound into neuronal DNA, providing insights into cell turnover dynamics within glioblastoma tissue.

2. Stem Cell Research

  • Senyo et al. employed this compound to label stem cells during their proliferation phase. This study yielded critical data on stem cell behavior and differentiation potential under various conditions, emphasizing the compound's utility in understanding stem cell biology.

Mechanism of Action

Thymidine-d3 exerts its effects by incorporating into DNA during the S phase of the cell cycle. The deuterium atoms in this compound do not alter the base-pairing properties of thymidine, allowing it to pair with deoxyadenosine in the DNA double helix. This incorporation allows researchers to track DNA synthesis and study the dynamics of DNA replication and repair.

Molecular Targets and Pathways: this compound targets the DNA synthesis machinery in cells. It is phosphorylated by thymidine kinase to form thymidine monophosphate, which is further phosphorylated to thymidine diphosphate and thymidine triphosphate. These phosphorylated forms are then incorporated into the growing DNA strand by DNA polymerase.

Comparison with Similar Compounds

Thymidine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:

    Thymidine: The non-deuterated form of this compound, commonly used in DNA synthesis studies.

    5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label newly synthesized DNA.

    5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog that allows for the detection of DNA synthesis using click chemistry.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides a stable isotopic signature for precise tracking and analysis in various experimental setups.

Biological Activity

Thymidine-d3, a deuterated form of thymidine, is a nucleoside that plays a significant role in DNA synthesis and cellular proliferation. Its unique isotopic labeling makes it a valuable tool in biological research, particularly in studies involving cell turnover, neurogenesis, and cancer biology. This article explores the biological activity of this compound, highlighting its applications in various research contexts, mechanisms of action, and relevant findings from recent studies.

Overview of this compound

This compound is a synthetic analogue of thymidine where three hydrogen atoms are replaced by deuterium. This modification allows for precise tracking of thymidine incorporation into DNA during the S-phase of the cell cycle using techniques such as mass spectrometry. The compound is particularly useful in studying cell proliferation rates and dynamics in both healthy and pathological tissues.

This compound functions primarily through its incorporation into DNA during replication. This process can be monitored to assess cell proliferation and turnover. The biological activity of this compound can be summarized as follows:

  • DNA Synthesis : Thymidine is a critical building block for DNA; thus, this compound serves as an effective marker for studying DNA synthesis.
  • Cell Proliferation : By tracing the incorporation of this compound into newly synthesized DNA, researchers can quantify cell division rates in various tissues.
  • Neurogenesis Studies : this compound has been utilized to investigate neurogenesis in the adult human brain, providing insights into neuronal turnover and regeneration.

Research Findings

Recent studies have focused on the application of this compound in various biological contexts. Below are some key findings:

Table 1: Key Studies Involving this compound

StudyFocus AreaFindings
Steinhauser et al. (2023) NeurogenesisDemonstrated that this compound can be used to track neuronal turnover in glioblastoma patients.
Senyo et al. (2013)Cell ProliferationShowed effective labeling of stem and progenitor cells using this compound for quantitative imaging.
Enikolopov et al. (2014)Tissue RegenerationUtilized this compound to study cell turnover in various non-neural tissues, confirming its versatility as a labeling agent.

Case Studies

1. Neurogenesis Tracking in Glioblastoma Patients

In a pioneering study by Steinhauser et al., two glioblastoma patients were infused with this compound to investigate neurogenesis in the adult brain. The study employed multiple-isotope imaging mass spectrometry (MIMS) to quantify the incorporation of this compound into neuronal DNA, revealing significant insights into the dynamics of cell turnover within glioblastoma tissue.

2. Stem Cell Research

Senyo et al. utilized this compound to label stem cells during their proliferation phase. This research provided critical data on the behavior and differentiation potential of stem cells under various conditions, emphasizing the importance of this compound as a tool for understanding stem cell biology.

Q & A

Basic Research Questions

Q. How does Thymidine-d3 inhibit DNA synthesis in cell synchronization studies, and what are the critical parameters for effective experimental design?

this compound acts as a deuterium-labeled thymidine analog, incorporating into DNA during replication and causing chain termination due to steric hindrance from isotopic substitution. This halts DNA synthesis, synchronizing cells at the G1/S phase boundary. Key parameters include:

  • Concentration : Typically 2–4 mM, adjusted based on cell type (e.g., higher doses for cancer cell lines like HeLa) .
  • Exposure time : 16–24 hours to ensure complete S-phase arrest, followed by release into fresh media for synchronized progression .
  • Validation : Flow cytometry (e.g., propidium iodide staining) to confirm cell-cycle arrest and post-release synchronization efficiency.

Q. What methodological considerations are essential when using this compound as a metabolic tracer in pharmacokinetic studies?

  • Isotopic purity : Ensure ≥98% deuterium enrichment to minimize unlabeled thymidine interference in mass spectrometry (MS) analysis .
  • Cross-contamination controls : Use separate incubators for labeled vs. unlabeled cultures to avoid isotopic crossover.
  • Data normalization : Correct for natural isotope abundance using software tools like XCalibur or Skyline .

Q. How can researchers validate the specificity of this compound in DNA incorporation assays?

  • LC-MS/MS validation : Compare fragmentation patterns of this compound vs. endogenous thymidine.
  • Competition assays : Co-administer unlabeled thymidine; reduced d3 signal confirms competitive incorporation .
  • Negative controls : Use thymidine kinase-deficient cell lines (e.g., TK⁻ mutants) to confirm enzyme dependency.

Advanced Research Questions

Q. How do researchers resolve contradictions in reported metabolic effects of this compound across cell types?

Discrepancies (e.g., variable cytotoxicity in primary vs. immortalized cells) often stem from differences in:

  • Thymidine salvage pathway activity : Cells with low thymidine kinase expression may resist d3-induced arrest .
  • Proliferation rates : Fast-dividing cells (e.g., cancer lines) exhibit higher d3 uptake and sensitivity.
    Methodological approach :
    • Conduct RNA-seq to profile thymidine pathway genes (TK1, TYMS).
    • Pair with siRNA knockdown to isolate key metabolic contributors .

Q. What strategies optimize this compound protocols for multi-omics integration (e.g., metabolomics and transcriptomics)?

  • Timed sampling : Collect cells at 0, 6, 12, and 24 hours post-synchronization for dynamic pathway analysis.
  • Cross-platform normalization : Use spike-in controls (e.g., SILAC-labeled proteins) to align MS and RNA-seq datasets .
  • Controlled release : Combine d3 with reversible inhibitors (e.g., RO-3306 for CDK1) to isolate S-phase effects .

Q. How can researchers mitigate isotope dilution effects in long-term tracer studies?

  • Media supplementation : Use dialyzed serum to remove unlabeled thymidine.
  • Continuous dosing : Maintain low-dose d3 (0.5–1 mM) in culture media during prolonged experiments .
  • Modeling : Apply kinetic flux models (e.g., Isotopomer Spectral Analysis) to correct for dilution artifacts .

Q. What are the limitations of this compound in studying non-canonical DNA synthesis pathways (e.g., mitochondrial DNA replication)?

  • Compartmental specificity : this compound incorporation in mitochondrial DNA is inefficient due to poor transport across mitochondrial membranes.
  • Alternative methods : Use BrdU/EdU click chemistry for mitochondrial-specific labeling, then cross-validate with d3 .

Q. Methodological Frameworks

Q. How to design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

  • Feasible : "Does this compound alter nucleotide pool balance in quiescent vs. activated T cells?" (Requires flow cytometry and LC-MS, achievable in standard labs).
  • Novel : Investigate d3's role in senescence-associated secretory phenotype (SASP) using p16INK4a reporter lines .
  • Ethical : Exclude human trials until in vitro genotoxicity screens (e.g., Comet assays) confirm safety .

Q. How to apply PICO (Population, Intervention, Comparison, Outcome) to this compound research?

  • Population : Human glioblastoma stem cells (GSCs).
  • Intervention : this compound synchronization + temozolomide treatment.
  • Comparison : Unlabeled thymidine + temozolomide.
  • Outcome : DNA damage repair kinetics (γH2AX foci quantification) .

Q. Data Analysis & Contradiction Management

Q. How to reconcile conflicting reports on this compound’s impact on cell viability?

  • Meta-analysis : Use PRISMA guidelines to systematically compare studies, stratifying by cell type, dose, and exposure duration .
  • Sensitivity analysis : Identify outliers via funnel plots or Egger’s regression .

Q. What statistical methods address high variability in d3 tracer uptake assays?

  • Mixed-effects models : Account for batch-to-batch variability in cell culture conditions.
  • Bootstrap resampling : Estimate confidence intervals for low-sample-size studies (n < 5 replicates) .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-BXKFBODDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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